

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

CAS number 58492-77-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(4-Methoxyphenyl)isoxazol-3-YL)methanol

Cat. No.: B1602308

[Get Quote](#)

An In-Depth Technical Guide to **(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol** (CAS: 58492-77-6)

Executive Summary

This technical guide provides a comprehensive overview of **(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol**, CAS number 58492-77-6. This molecule, distinguished by its methoxyphenyl and isoxazole moieties, serves as a pivotal intermediate in diverse scientific fields. Its structural features, particularly the isoxazole ring, are associated with a wide range of biological activities, making it a valuable scaffold in medicinal chemistry.[1] This document delves into the compound's physicochemical properties, provides a detailed, rationale-driven protocol for its synthesis and characterization, and explores its current and potential applications in pharmaceutical development, biological research, and material science.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Physicochemical Properties

(5-(4-Methoxyphenyl)isoxazol-3-YL)methanol is an organic compound whose structure is foundational for further chemical elaboration. The presence of a methanol functional group enhances its solubility and provides a reactive site for subsequent synthetic modifications, while the isoxazole ring system is a well-known pharmacophore.[1]

Table 1: Core Physicochemical Data

Property	Value	Source(s)
CAS Number	58492-77-6	[1][3]
IUPAC Name	(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol	Derived from structure
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1][3]
Molecular Weight	205.21 g/mol	[1][3]
Appearance	Off-white amorphous powder	[1]
Melting Point	89-96 °C	[1]
Purity	Typically ≥ 98% (by HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. A common and robust method involves the [3+2] cycloaddition reaction, often starting from chalcone precursors. This approach provides a high degree of control over the substitution pattern of the final isoxazole ring.

Synthetic Strategy and Rationale

The most logical pathway to **(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol** involves the cyclization of a chalcone-like precursor with hydroxylamine. The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and aldehyde. For the target molecule, the synthesis can be envisioned by reacting a suitably protected hydroxymethyl ketone with 4-methoxybenzaldehyde, followed by cyclization and deprotection. This ensures the correct placement of the hydroxymethyl and methoxyphenyl groups on the isoxazole ring.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for isoxazole synthesis.^{[4][5]}

Step 1: Synthesis of 1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

- In a flask, dissolve 4-methoxyacetophenone (1.0 eq) and a suitable aldehyde precursor for the hydroxymethyl group (e.g., glyoxal, protected) in ethanol.
- Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring vigorously at room temperature. The base catalyzes the condensation reaction.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the chalcone product will be indicated by a new spot with a different R_f value.
- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude chalcone.

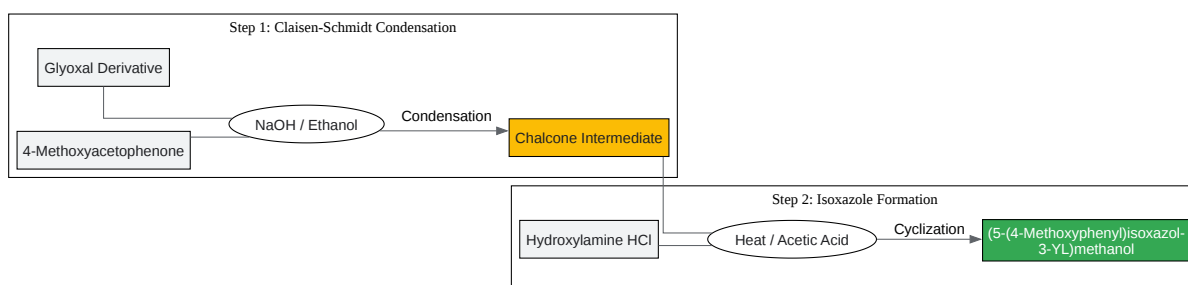
Step 2: Cyclization to Form the Isoxazole Ring

- Dissolve the crude chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
- Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) to the solution. The hydroxylamine will react with the α,β -unsaturated ketone system of the chalcone.
- Heat the reaction mixture to reflux. The thermal conditions promote the cyclization and dehydration steps, leading to the formation of the stable isoxazole ring.
- Monitor the reaction by TLC until the chalcone starting material is consumed.
- After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic

solvent.

- The organic extracts are combined, dried, and concentrated to give the crude isoxazole product.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

Purification

The final product is typically purified using column chromatography on silica gel, employing a solvent system such as a hexane-ethyl acetate gradient. This method is effective for separating the desired isoxazole from unreacted starting materials and reaction byproducts. The purity of the collected fractions should be confirmed by TLC and HPLC.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing a purity of $\geq 98\%$.^[1] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. While specific data for CAS 58492-77-6 is not widely published, expected chemical shifts can be reliably predicted based on the analysis of its isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol.^[6]

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data (in CDCl_3)

Assignment	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)	Rationale
Methoxy (-OCH ₃)	~3.85 (singlet, 3H)	~55.5	Typical for aryl methyl ethers.[6]
Methylene (-CH ₂ OH)	~4.70 (singlet, 2H)	~56-58	Alcohol-adjacent methylene group.
Isoxazole C4-H	~6.60 (singlet, 1H)	~102	Proton on the electron-rich isoxazole ring.
Aromatic C3', C5'-H	~7.00 (doublet, 2H)	~114	Protons ortho to the methoxy group.[6]
Aromatic C2', C6'-H	~7.75 (doublet, 2H)	~128	Protons meta to the methoxy group.[6]
Isoxazole C5	N/A	~170	Quaternary carbon attached to the aryl group.
Isoxazole C3	N/A	~162	Quaternary carbon attached to the methylene group.
Aromatic C1'	N/A	~122	Quaternary aryl carbon attached to the isoxazole ring.
Aromatic C4'	N/A	~161	Quaternary aryl carbon attached to the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

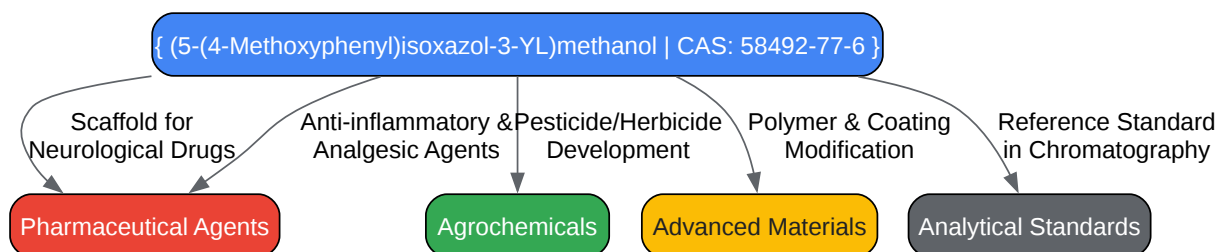
Frequency Range (cm ⁻¹)	Vibration	Functional Group
3400-3200 (broad)	O-H stretch	Hydroxyl (-OH)
3100-3000	C-H stretch	Aromatic & Isoxazole Ring
2950-2850	C-H stretch	Aliphatic (Methoxy, Methylene) [6]
~1610	C=N stretch	Isoxazole Ring[6]
1600-1450	C=C stretch	Aromatic Ring[6]
~1250	C-O stretch	Aryl Ether (Ar-O-CH ₃)
~1030	C-O stretch	Primary Alcohol (R-CH ₂ -OH)

Applications and Research Landscape

(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol is primarily valued as a versatile building block for creating more complex molecules with tailored functions.[1]

Core Utility as a Synthetic Scaffold

The compound features two key reactive handles: the hydroxyl group, which can be easily converted into other functional groups (e.g., halides, amines, esters), and the isoxazole ring, which can participate in various chemical transformations. This dual reactivity makes it an ideal starting point for combinatorial chemistry and the synthesis of compound libraries.



[Click to download full resolution via product page](#)

Caption: Applications derived from the core molecular scaffold.

Pharmaceutical and Medicinal Chemistry

The isoxazole heterocycle is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.^[4]

- **Neurological Disorders:** This compound serves as an intermediate for pharmaceuticals targeting neurological conditions.^{[1][2]}
- **Anti-inflammatory and Analgesic Properties:** The isoxazole nucleus is present in several anti-inflammatory drugs (e.g., the COX-2 inhibitor Valdecoxib), and derivatives of this compound have been explored for similar activities.^{[1][4]}
- **Antimicrobial and Anticancer Research:** The broader class of isoxazole derivatives has shown promise as antibacterial, antifungal, and anticancer agents, making this compound a valuable starting point for developing new therapies.^{[4][5]}

A Case Study: Corrosion Inhibition

While not the exact molecule, a study on the isomer [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol provides powerful insight into a potential application. This compound was synthesized and demonstrated to be an effective corrosion inhibitor for copper in a sulfuric acid medium.^{[6][7]} The mechanism involves the adsorption of the molecule onto the copper surface. The nitrogen and oxygen heteroatoms, along with the π -electrons from the aromatic and isoxazole rings, act as active sites that form a protective film, significantly reducing the corrosion rate.^[6] This highlights a potential industrial application in materials science.

Safety and Handling

(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol should be handled in accordance with standard laboratory safety procedures.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1]
- Toxicity: Detailed toxicological data is not widely available. Users should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.[3][8]

Conclusion

(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol (CAS 58492-77-6) is a compound of significant scientific interest, not as an end-product, but as a highly versatile and valuable synthetic intermediate. Its well-defined structure, featuring the biologically active isoxazole ring and a reactive hydroxyl group, makes it an ideal scaffold for the development of novel pharmaceuticals, advanced materials, and specialized chemicals. The established synthetic routes and clear analytical characterization methods provide a solid foundation for its use in demanding research and development environments. Future exploration of this compound and its derivatives is likely to yield new discoveries in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (5-(4-METHOXYPHENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ajrconline.org [ajrconline.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 58492-77-6 Name: (5-(4-Methoxyphenyl)-3-isoxazoly)methanol [xixisys.com]

- To cite this document: BenchChem. [(5-(4-Methoxyphenyl)isoxazol-3-yl)methanol CAS number 58492-77-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602308#5-4-methoxyphenyl-isoxazol-3-yl-methanol-cas-number-58492-77-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com